molecular formula C17H12F3NO B3155247 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline CAS No. 79567-21-8

2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B3155247
CAS No.: 79567-21-8
M. Wt: 303.28 g/mol
InChI Key: LRWHIPFREBWQIV-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in the landscape of organic chemistry, serving as versatile precursors for a vast range of complex molecules. nih.govbenthamopenarchives.com Their industrial significance is rooted in their application in the manufacturing of dyes, polymers, and rubber processing chemicals. nih.govnih.govnih.gov In the realm of advanced organic synthesis, the aniline scaffold is prized for two main features: the reactivity of the amino group and the susceptibility of the aromatic ring to substitution. nih.govbenthamopenarchives.com

The amino group (-NH₂) on the benzene (B151609) ring can be readily acylated, alkylated, or, most notably, converted into a diazonium salt. This diazotization process opens a gateway to a multitude of chemical transformations, allowing the introduction of a wide array of functional groups onto the aromatic ring. Furthermore, aniline derivatives are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). nih.govnih.gov The aniline moiety is a common feature in numerous drug classes, where it can serve as a key pharmacophore or a structural anchor for building more complex molecular architectures. Their role as foundational materials ensures their continued relevance in both industrial-scale production and cutting-edge laboratory research. nih.gov

Strategic Importance of Trifluoromethylated Compounds in Molecular Design

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule is a widely employed strategy in modern drug design and materials science. wuxiapptec.comnih.gov This small functional group can profoundly alter a molecule's physicochemical and biological properties. wuxiapptec.comijpsjournal.com One of its most significant contributions is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to oxidative metabolism, which can increase the half-life of a drug candidate. wuxiapptec.com

Furthermore, the trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes. wuxiapptec.comijpsjournal.com As a potent electron-withdrawing group, it can also modulate the acidity or basicity (pKa) of nearby functional groups and alter the electronic nature of the aromatic ring, which can lead to stronger binding interactions with biological targets. wuxiapptec.com The strategic placement of a -CF₃ group is a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. wuxiapptec.comnih.gov

Property Modified by -CF₃ GroupConsequence in Molecular Design
Metabolic Stability Increased resistance to enzymatic degradation, leading to longer in-vivo half-life. wuxiapptec.com
Lipophilicity Enhanced ability to cross cell membranes and the blood-brain barrier. wuxiapptec.com
Electronegativity Strong electron-withdrawing nature alters molecular electronics, potentially increasing binding affinity. ijpsjournal.com
Bioisosterism Can serve as a steric mimic for other groups, such as chlorine, while offering different electronic properties. wuxiapptec.com

Role of Naphthyloxy Moieties in Structurally Complex Organic Molecules

The naphthyloxy group, which consists of a naphthalene (B1677914) ring linked through an ether oxygen, is a significant structural motif used to introduce specific properties into complex molecules. Naphthalene itself is a bicyclic aromatic hydrocarbon that provides a rigid, planar, and sterically bulky scaffold. nih.gov In medicinal chemistry, this bulk and lipophilicity are often exploited to enhance binding affinity at biological targets by occupying hydrophobic pockets within a receptor or enzyme active site. nih.govnih.gov

A key feature of the naphthalene ring system is its ability to participate in noncovalent π-stacking interactions. libretexts.orgresearchgate.net These face-to-face attractive forces with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein, can be a crucial component of molecular recognition and contribute significantly to the stability of a ligand-receptor complex. libretexts.orgacs.org The incorporation of a naphthyloxy moiety has been a successful strategy in the development of ligands for specific biological targets, including serotonin and histamine receptors, where it acts as a key pharmacophore to achieve high affinity. nih.govnih.gov The ether linkage provides a degree of conformational flexibility, allowing the bulky naphthyl group to orient itself optimally for these favorable interactions.

Overview of Research Paradigms for Aryloxy-Trifluoromethylated Aniline Structures

The conceptual design of a molecule like 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline is rooted in a multi-component research strategy that aims to create novel compounds with tailored properties, often for biological applications. This paradigm involves the synthesis of a molecule that synergistically combines the advantageous features of its constituent parts.

The research rationale for investigating such structures is based on the following principles:

Structural Core: The aniline moiety serves as a versatile and synthetically accessible core structure. Its amino group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various other functional groups.

Pharmacokinetic Enhancement: The trifluoromethyl group is incorporated to bestow favorable drug-like properties. Its role is to enhance metabolic stability and lipophilicity, thereby improving the potential pharmacokinetic profile of the molecule. wuxiapptec.com

Target Binding and Affinity: The naphthyloxy group functions as a bulky, lipophilic element designed to interact with a specific biological target. Its purpose is to increase binding affinity and potency, potentially through shape complementarity within a binding pocket and through specific π-stacking interactions. nih.govlibretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yloxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)12-8-9-16(14(21)10-12)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWHIPFREBWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Naphthyloxy 5 Trifluoromethyl Aniline and Analogous Structures

Strategies for Carbon-Oxygen Bond Formation (Aryloxy Linkage)

The creation of the aryloxy bond is a cornerstone of diaryl ether synthesis. Classical and modern methods have been developed to achieve this transformation efficiently.

Traditional methods for forming the C-O bond in diaryl ethers often rely on copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol or its corresponding phenoxide. In the context of synthesizing the target molecule, this would involve reacting a naphthol derivative with a suitably substituted trifluoromethylaniline derivative. The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org The aryl halide partner is usually activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org

Modern variations of the Ullmann reaction have significantly improved upon the original protocol by using soluble copper catalysts supported by ligands like diamines and acetylacetonates, which allow for milder reaction conditions. The mechanism of these Ullmann-type reactions involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Another powerful method for diaryl ether synthesis is the Buchwald-Hartwig amination, which can also be adapted for C-O coupling. While more commonly used for C-N bond formation, palladium-catalyzed systems can effectively couple aryl halides or triflates with alcohols and phenols. These reactions are known for their high functional group tolerance and generally proceed under milder conditions than the classical Ullmann condensation.

Table 1: Comparison of Traditional and Modern Etherification Reactions

Feature Traditional Ullmann Condensation Modern Copper-Catalyzed Coupling Buchwald-Hartwig C-O Coupling
Catalyst Stoichiometric Copper Powder Catalytic Soluble Copper Salts Catalytic Palladium Complexes
Ligands None Diamines, Acetylacetonates, Phenanthroline Phosphine-based ligands
Temperature High (>200°C) Milder (often <150°C) Mild (often <120°C)
Substrate Scope Often requires activated aryl halides Broader scope Broad functional group tolerance
Solvents High-boiling polar solvents (e.g., DMF, NMP) Various organic solvents Common organic solvents (e.g., Toluene (B28343), Dioxane)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For diaryl ether synthesis, this includes the use of microwave-assisted synthesis, ionic liquids, and solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and often improving yields. Microwave irradiation can facilitate the synthesis of diaryl ethers by coupling phenols with electron-deficient aryl halides, sometimes even without a catalyst, in a matter of minutes. nih.govresearchgate.net This rapid heating technology minimizes the use of solvents and energy. mdpi.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. acs.org Their negligible vapor pressure makes them an environmentally benign alternative to volatile organic solvents. In etherification reactions, certain ionic liquids can act as phase-transfer catalysts, facilitating the reaction between the nucleophilic phenoxide and the electrophilic aryl halide. acs.orgresearchgate.net Ether-functionalized ionic liquids have shown particular promise in catalysis and can be recycled and reused. nih.govalfa-chemistry.com

Solvent-free, or neat, reaction conditions represent another green chemistry approach. These reactions, often facilitated by grinding or microwave irradiation, reduce waste and simplify purification processes. The synthesis of diaryl ethers from phenols and nitroaryl fluorides has been successfully demonstrated under solvent-free microwave conditions. researchgate.net

Table 2: Green Chemistry Approaches for Diaryl Ether Synthesis

Approach Description Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. Reduced reaction times, often higher yields, potential for solvent-free conditions. nih.gov
Ionic Liquids Employs ionic liquids as recyclable solvents and/or catalysts. Low volatility, thermal stability, potential for enhanced reaction rates. acs.orgresearchinschools.org
Solvent-Free Reactions Conducted without a solvent, often with grinding or microwave assistance. Reduced waste, simplified workup, cost-effective. researchgate.net

Methodologies for Introducing Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. Various methods have been developed for its introduction into aromatic rings.

Direct C-H trifluoromethylation offers an atom-economical approach to installing a CF3 group, avoiding the need for pre-functionalized substrates. For aniline (B41778) derivatives, achieving regioselectivity (ortho, meta, or para) is a key challenge.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov A general method for the ortho-C-H trifluoromethylation of aniline derivatives has been developed using visible light and a low-cost and stable Langlois reagent (CF3SO2Na) as the CF3 source. acs.orgnih.gov This strategy employs a copper/photoredox dual catalytic mechanism. acs.orgnih.gov Iron-catalyzed ortho-trifluoromethylation of anilines has also been reported, utilizing picolinamide (B142947) as a directing group under ultraviolet irradiation. rsc.org In some cases, with electron-withdrawing groups on the aniline, ortho-trifluoromethylation can be achieved as the sole product. nih.govbeilstein-journals.org

Trifluoromethylation reactions can be broadly categorized into electrophilic, nucleophilic, and radical pathways, depending on the nature of the trifluoromethylating agent.

Electrophilic Trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. beilstein-journals.org Hypervalent iodine reagents, such as Togni's reagents, are widely used for this purpose. researchgate.netbrynmawr.eduenamine.netenamine.net These reagents are effective for the trifluoromethylation of a variety of nucleophiles, including phenols and thiols. researchgate.netenamine.net Other notable electrophilic trifluoromethylating agents include Umemoto's reagents, which are S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.orgbrynmawr.edu

Nucleophilic Trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF3-"). The most common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.org In the presence of a fluoride (B91410) source or other activators, it reacts with electrophiles like carbonyl compounds to introduce the CF3 group. acs.org This method is foundational for creating trifluoromethylated alcohols, which can be further transformed.

Table 3: Common Trifluoromethylating Reagents

Type Reagent Class Example(s) Typical Substrates
Electrophilic Hypervalent Iodine Reagents Togni's Reagents Phenols, Thiols, β-Keto Esters researchgate.netenamine.net
Electrophilic Sulfonium Salts Umemoto's Reagents Arenes, Heterocycles beilstein-journals.orgbrynmawr.edu
Nucleophilic Organosilicon Reagents Ruppert-Prakash Reagent (TMSCF3) Aldehydes, Ketones, Imines wikipedia.org
Radical Source Sulfinate Salt Langlois' Reagent (CF3SO2Na) Alkenes, Anilines acs.orgnih.gov

Modern trifluoromethylation methods heavily rely on transition metal catalysis and photoredox catalysis to generate and utilize trifluoromethyl radicals under mild conditions.

Metal-Catalyzed Approaches: Copper catalysis is particularly prevalent in trifluoromethylation reactions. nih.gov Copper-mediated Sandmeyer-type reactions can convert anilines into trifluoromethylated arenes. beilstein-journals.org This involves the in-situ generation of a diazonium salt from the aniline, which then reacts with a copper-CF3 species. beilstein-journals.org Copper can also catalyze the trifluoromethylation of alkyl bromides and unactivated olefins. acs.orgnih.gov

Photoredox-Mediated Approaches: Visible-light photoredox catalysis offers a green and efficient way to generate trifluoromethyl radicals from stable precursors like the Langlois reagent (CF3SO2Na). researchgate.netchemrxiv.org This method has been successfully applied to the C-H trifluoromethylation of free anilines and other (hetero)arenes. nih.govrsc.org The process typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process to generate the CF3 radical. beilstein-journals.org A dual catalytic system, often combining a photoredox catalyst with a copper catalyst, can enhance the efficiency and scope of these transformations, as seen in the ortho-C-H trifluoromethylation of aniline derivatives. acs.orgnih.gov

Convergent and Sequential Synthesis Strategies for Complex Arylamines

The construction of intricate arylamines such as 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline can be approached through either convergent or sequential synthetic pathways. A convergent synthesis would involve the preparation of two complex fragments, in this case, a substituted trifluoromethylaniline and a naphthol derivative, which are then coupled in a final step. Conversely, a sequential (or linear) synthesis would involve the stepwise modification of a simpler starting material, introducing the trifluoromethyl and naphthyloxy groups in separate, successive reactions.

Synthesis of Substituted Trifluoromethylanilines

The preparation of substituted trifluoromethylanilines is a critical first step in many synthetic strategies targeting complex aniline derivatives. A common approach involves the nitration of a commercially available benzotrifluoride derivative, followed by reduction of the nitro group to an amine. For instance, the nitration of benzotrifluoride can yield a mixture of nitrobenzotrifluorides, with the meta-isomer often being the major product. Subsequent reduction, typically through catalytic hydrogenation, affords the corresponding trifluoromethylaniline. researchgate.net

Various methods exist for the introduction of the trifluoromethyl group itself onto an aromatic ring. These include the use of trifluoromethylating reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. chemrevlett.com More advanced techniques involve transition-metal-catalyzed trifluoromethylation reactions. beilstein-journals.orgnih.gov The specific substitution pattern on the aniline ring dictates the choice of starting materials and synthetic route. For the synthesis of the target molecule, a 2-amino-4-(trifluoromethyl)phenyl precursor would be required.

Below is a table summarizing various methods for the synthesis of substituted trifluoromethylanilines.

Starting MaterialReagents and ConditionsProductKey Features
Benzotrifluoride1. HNO3, H2SO4; 2. H2, Pd/C3-Trifluoromethylaniline (major)Two-step process involving nitration and reduction. researchgate.net
Trichloromethylphenyl isocyanate1. HF; 2. H2O, BaseTrifluoromethylanilineMulti-step process with isocyanate intermediate. researchgate.net
Aryl HalidesCF3-source, Palladium catalystTrifluoromethylated ArenesCatalytic method with good functional group tolerance. nih.gov

Synthesis of Naphthyloxy-Substituted Anilines

The formation of the naphthyloxy-aniline linkage typically involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The Ullmann condensation, a classic copper-catalyzed reaction, has traditionally been used for the formation of diaryl ethers. chemrevlett.com This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. chemrevlett.com

More contemporary and often milder methods include the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. manchester.ac.uk While primarily known for C-N bond formation, variations of this reaction can also be employed for C-O bond formation to generate diaryl ethers. These reactions generally offer higher yields, broader substrate scope, and milder reaction conditions compared to the traditional Ullmann condensation. manchester.ac.uk

The table below outlines common methods for the synthesis of naphthyloxy-substituted anilines.

Coupling PartnersCatalyst SystemReaction TypeTypical Conditions
Aryl Halide + NaphtholCopperUllmann CondensationHigh temperature, polar solvent. chemrevlett.com
Aryl Halide + NaphtholPalladium/LigandBuchwald-Hartwig C-O CouplingBase, inert atmosphere, moderate temperature.
Naphthol + AnilineFormalin, Acidic ionic liquidMannich-type reactionRoom temperature.

Advanced Approaches for Constructing Hybrid Aryloxy-Trifluoromethylated Aniline Architectures

The synthesis of complex molecules like this compound benefits from advanced catalytic systems that enable efficient and selective bond formation. Both palladium- and copper-based catalytic systems are pivotal in constructing the diaryl ether linkage in these hybrid architectures.

A plausible and efficient strategy for the synthesis of this compound is a convergent approach utilizing a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This would involve the coupling of 1-naphthol with a pre-synthesized 2-halo-5-(trifluoromethyl)aniline (where halo can be Cl, Br, or I). The choice of an appropriate phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene or dioxane.

Alternatively, a copper-catalyzed Ullmann condensation could be employed. This would involve reacting 1-naphthol with 2-halo-5-(trifluoromethyl)aniline in the presence of a copper catalyst, often with a ligand such as a phenanthroline or a diamine to facilitate the reaction at lower temperatures than the traditional, ligand-free conditions. chemrevlett.com

A sequential one-pot synthesis could also be envisioned, where multiple bond-forming events occur in the same reaction vessel without isolation of intermediates. For instance, a three-component reaction could potentially bring together the aniline, naphthol, and a trifluoromethylating agent, though this would require careful optimization of reaction conditions to ensure selectivity. acs.org

The table below details potential advanced synthetic approaches for the target molecule.

Synthetic StrategyKey ReactionReactantsCatalyst/Reagents
ConvergentBuchwald-Hartwig C-O Coupling1-Naphthol + 2-Bromo-5-(trifluoromethyl)anilinePd(OAc)2, Buchwald ligand, NaOtBu
ConvergentUllmann Condensation1-Naphthol + 2-Chloro-5-(trifluoromethyl)anilineCuI, Ligand (e.g., phenanthroline), Base
SequentialMulti-step synthesisStarting from a simpler aniline derivativeStepwise introduction of trifluoromethyl and naphthyloxy groups

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Naphthyloxy 5 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous characterization of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline.

Proton NMR (¹H NMR) for Elucidating Proton Environments

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). For this compound, distinct signals would be expected for the protons on the aniline (B41778) ring, the naphthyloxy group, and the amine (-NH₂) group. The aromatic region would be complex due to the presence of two different aromatic systems. The protons on the trifluoromethyl-substituted aniline ring would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating naphthyloxy and amino groups, leading to characteristic chemical shifts. Similarly, the seven protons of the naphthyl group would exhibit a unique set of signals. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

A ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the aromatic carbons of the aniline and naphthalene (B1677914) rings, as well as the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. For instance, the carbon attached to the trifluoromethyl group would show a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbons bonded to the oxygen and nitrogen atoms would also have distinctive chemical shifts.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring and can provide information about the electronic environment of the trifluoromethyl group.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks within the aniline and naphthyl rings, helping to assign adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule, for example, establishing the connectivity between the naphthyloxy group and the aniline ring through the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY spectrum identifies protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorptions

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected absorptions would include:

N-H stretching: The amine group would show characteristic symmetric and asymmetric stretching vibrations.

C-F stretching: The trifluoromethyl group would exhibit strong absorption bands.

C-O stretching: The aryl ether linkage would have a characteristic stretching vibration.

Aromatic C-H and C=C stretching: The aniline and naphthalene rings would show multiple bands in the aromatic region.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. This technique measures the inelastic scattering of monochromatic light, revealing the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to highlight vibrations of non-polar bonds and symmetric functional groups, which are often weak or absent in IR spectra.

Key functional groups within the molecule, such as the aromatic rings (naphthalene and benzene), the ether linkage, the aniline group, and the trifluoromethyl group, give rise to characteristic Raman shifts. Vibrational characteristics of related compounds, such as 2-chloro-5-(trifluoromethyl)aniline, have been investigated using Fourier Transform (FT)-Raman spectroscopy, with spectra typically recorded in the 3500–10 cm⁻¹ range. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational wavenumbers. nih.govresearchgate.net The analysis for this compound would similarly focus on identifying the stretching and bending vibrations of its constituent parts.

Expected Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
N-H Symmetric Stretch Aniline (-NH₂) ~3300 - 3400
C-H Aromatic Stretch Naphthyl & Benzene (B151609) Rings ~3000 - 3100
C=C Aromatic Stretch Naphthyl & Benzene Rings ~1500 - 1650
C-O-C Asymmetric Stretch Aryl Ether ~1200 - 1270
C-F Stretch Trifluoromethyl (-CF₃) ~1100 - 1200

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). The mass of this ion provides the compound's molecular weight. libretexts.org

Subsequent fragmentation of the molecular ion within the spectrometer produces a unique pattern of fragment ions. libretexts.orglibretexts.org This fragmentation pattern acts as a molecular fingerprint, offering valuable clues about the compound's structure. The process involves the cleavage of weaker bonds and the rearrangement of atoms to form stable smaller ions. libretexts.org For this compound, fragmentation is expected to occur at the ether linkage, which is a common cleavage site in such molecules. libretexts.org The stability of the aromatic rings means they are often observed as prominent fragments. libretexts.org Tandem MS (MS/MS) analyses can be particularly helpful in obtaining detailed structural information about different molecules by isolating a precursor ion and inducing further fragmentation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of conventional MS that measures the m/z values of ions with extremely high accuracy and precision. nih.gov This capability allows for the unambiguous determination of a compound's elemental composition and, consequently, its precise molecular formula. nih.govcsic.es Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide the necessary high resolving power. nih.gov

For this compound, the molecular formula is C₁₇H₁₂F₃NO. matrixscientific.com HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This precision is critical for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. nih.gov

Proposed Fragmentation Pattern and HRMS Data for this compound

Ion Proposed Structure / Loss Molecular Formula Calculated m/z (Exact Mass)
Molecular Ion [M]⁺• Intact Molecule C₁₇H₁₂F₃NO⁺ 303.0871
Fragment 1 Loss of •CF₃ C₁₆H₁₂NO⁺ 234.0919
Fragment 2 Cleavage at ether bond C₁₀H₇O⁺ 143.0497
Fragment 3 Cleavage at ether bond C₇H₅F₃N⁺ 176.0374

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems and chromophores. libretexts.org The spectrum reveals the wavelengths at which absorption occurs (λ_max), providing insight into the electronic structure of the molecule.

The structure of this compound contains two significant chromophores: the naphthalene ring system and the substituted benzene ring. These extensive conjugated π systems are expected to give rise to strong absorptions in the UV region, likely corresponding to π → π* transitions. libretexts.orglibretexts.org The non-bonding electrons on the ether oxygen and the aniline nitrogen can also participate in n → π* transitions. youtube.comyoutube.com The presence of auxochromes, such as the ether (-O-) and amino (-NH₂) groups, can modulate the position and intensity of the absorption bands. The solvent used for the analysis can also influence the spectrum due to solute-solvent interactions. sciencepublishinggroup.com

Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Associated Moiety Expected Wavelength Region
π → π* π bonding to π antibonding Naphthyl & Benzene Rings UV (200-400 nm)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its likely solid-state architecture. For example, the crystal structure of a Schiff base derived from 2-methoxy-5-(trifluoromethyl)aniline (B1297676) reveals an almost planar molecule where the dihedral angle between the naphthalene and benzene ring systems is small. nih.gov This suggests that the core aromatic systems in this compound may also adopt a relatively coplanar arrangement to maximize electronic conjugation and packing efficiency.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. researchgate.net These interactions are crucial for understanding the physical properties and supramolecular chemistry of the solid state. For this compound, several types of intermolecular interactions are anticipated.

Hydrogen Bonding: The aniline group (-NH₂) is a classic hydrogen bond donor. It can form N-H···O hydrogen bonds with the ether oxygen of a neighboring molecule or N-H···F bonds with the fluorine atoms of the trifluoromethyl group. The fluorine atoms, being weak hydrogen bond acceptors, can participate in such interactions, which have been characterized in other fluoro-substituted aniline scaffolds. ucla.edu

Halogen Interactions: The trifluoromethyl group can engage in various non-covalent interactions. While strong halogen-halogen bonds are not expected with fluorine, weak interactions such as F···F and C-F···H-C contacts can play a role in stabilizing the crystal packing. Studies on other fluorinated compounds have explored the nature of these interactions. researchgate.netresearchgate.net

Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bonding N-H (Aniline) O (Ether), F (CF₃)
π-π Stacking Naphthyl Ring, Benzene Ring Naphthyl Ring, Benzene Ring

Computational Chemistry and Theoretical Investigations of 2 1 Naphthyloxy 5 Trifluoromethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of molecular geometries and electronic structures with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.

Density Functional Theory (DFT) for Optimized Geometries and Energetic Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is particularly effective for optimizing molecular geometries and determining energetic profiles.

For a molecule like 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. These calculations would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, in related trifluoromethyl aniline (B41778) derivatives, DFT has been successfully used to analyze the influence of substituent groups on the benzene (B151609) ring's geometry. The energetic profile can also be explored to identify different conformations and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Representative Optimized Geometrical Parameters for an Aniline Derivative Calculated by DFT This table presents illustrative data based on calculations for similar aniline compounds to demonstrate the type of information obtained from DFT.

ParameterBond/AngleCalculated Value
Bond LengthC-N1.40 Å
C-O (ether)1.37 Å
C-CF31.50 Å
Bond AngleC-N-H113°
C-O-C118°
Dihedral AngleC-C-N-H180°

Application of Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer systematically improvable accuracy. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for high-accuracy predictions of molecular properties. For this compound, these methods could be used to refine the geometries obtained from DFT and to calculate electronic properties with a higher level of theoretical rigor, ensuring the reliability of the computational results.

Analysis of Electronic Properties and Molecular Orbitals

Beyond molecular geometry, computational methods provide a deep understanding of the electronic landscape of a molecule. This includes the distribution of electrons, their energies, and how they participate in chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Considerations

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aniline Derivative This table provides example data to illustrate the typical outputs of an FMO analysis.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for studying charge delocalization and hyperconjugative interactions.

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pair of the nitrogen in the aniline group and the oxygen of the ether linkage into the aromatic rings. It would also reveal the nature of the hybridization of the atoms and the polarization of the chemical bonds. These insights are critical for understanding the molecule's stability and the electronic communication between its different functional groups.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group and the regions around the electron-withdrawing trifluoromethyl group would likely exhibit a positive electrostatic potential. This visualization provides an intuitive understanding of the molecule's polarity and its preferred sites for intermolecular interactions.

Structure-Reactivity Relationships and Mechanistic Insights

Computational studies are crucial for developing a comprehensive understanding of the relationship between the molecular structure of this compound and its chemical reactivity. By modeling the molecule's electronic landscape and steric profile, it is possible to predict sites of reactivity, rationalize reaction outcomes, and gain insight into the underlying mechanisms of its transformations.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its influence on the reactivity of the aniline ring in this compound is profound. Computationally, this effect can be quantified through methods like Density Functional Theory (DFT), which can calculate the charge distribution across the molecule.

The -CF3 group deactivates the aromatic ring towards electrophilic substitution through a strong negative inductive effect (-I). This effect significantly lowers the electron density of the aniline ring, making it less susceptible to attack by electrophiles. DFT calculations on similar trifluoromethyl-substituted aromatics show a marked polarization of the C-F bonds, which draws electron density away from the ring system. researchgate.net This deactivation is expected to be most pronounced at the ortho and para positions relative to the -CF3 group.

Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the trifluoromethyl group. The presence of the -CF3 group can stabilize the negatively charged Meisenheimer intermediate formed during an SNAr reaction, thereby lowering the activation energy of the pathway. rsc.orgresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of Substituted Anilines This table presents typical values derived from DFT calculations on analogous systems to illustrate the electronic impact of the trifluoromethyl substituent.

CompoundSubstituent at C5Calculated Mulliken Charge on Aniline RingHOMO Energy (eV)
Aniline-H-0.150-5.1
5-Methylaniline-CH3-0.158-4.9
5-Nitroaniline-NO2+0.050-6.0
5-(Trifluoromethyl)aniline-CF3+0.095-6.2

Data are hypothetical and based on general trends observed in computational studies.

The 1-naphthyloxy group introduces significant steric and electronic complexity. Sterically, it is a bulky substituent that can hinder the approach of reagents to the adjacent amine functionality and the ortho position on the aniline ring. Computational methods, such as the calculation of buried volume (%VBur), can quantify this steric hindrance. mdpi.comresearchgate.net This steric shielding can dictate the regioselectivity of reactions by favoring attack at less hindered positions.

Computational chemistry is a key tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. For this compound, several reaction pathways can be envisioned.

Radical Pathways: The trifluoromethyl group can be introduced onto aromatic rings via radical mechanisms. chemrevlett.com Conversely, the molecule itself could undergo reactions initiated by radical species. Computational modeling can help determine the most stable radical intermediates by calculating bond dissociation energies (BDEs) and spin densities. For instance, hydrogen abstraction from the amine group would be a plausible initial step in many radical-mediated processes.

Concerted Pathways: In reactions like nucleophilic aromatic substitution, the mechanism is not always a stepwise addition-elimination process. Under certain conditions, a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single transition state, may be favored. rsc.orgresearchgate.net DFT calculations of the potential energy surface can distinguish between stepwise and concerted pathways by locating transition states and intermediates. The relative energies of these species would indicate the most likely operative mechanism. For example, a reaction at the naphthyl ring could also proceed through various pathways, the feasibility of which can be assessed computationally. nih.gov

Computational Studies of Solvent Effects and Reaction Environment

The reaction environment can dramatically alter reaction rates and outcomes, and computational models are essential for capturing these effects. Solvent effects can be modeled using either implicit or explicit methods. ucsb.edu

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can effectively capture bulk solvent effects like polarity, which would be important in stabilizing any charged intermediates or transition states in reactions involving this compound.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. ucsb.edu This method is more computationally intensive but is crucial when specific solute-solvent interactions, such as hydrogen bonding between the amine group and a protic solvent, are expected to play a key role. nih.gov For example, the Claisen rearrangement of an allyl ether was shown computationally to be accelerated by explicit hydrogen bonding from water molecules to the transition state. nih.gov Similar specific interactions could be critical in reactions of the title compound.

Recent advances have also seen the application of machine learning potentials, which can offer the accuracy of high-level quantum mechanics with greater computational efficiency, making large-scale simulations of reactions in explicit solvent feasible. nih.gov

In Silico Reaction Screening and Design of Related Compounds

Computational methods enable the rapid screening of potential reactions and the rational design of new molecules with desired properties, a process often referred to as in silico design.

For this compound, in silico techniques could be used to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) if it were being considered as a scaffold for medicinal chemistry. mdpi.com Virtual screening campaigns could be conducted by computationally docking the molecule and its designed analogues into the active sites of biological targets to predict binding affinities. nih.govnih.gov This approach has been successfully used to identify novel diaryl ether inhibitors of parasitic enzymes. nih.gov

Furthermore, computational screening can predict the outcomes of potential synthetic modifications. By calculating the activation energies for a library of related starting materials or reagents, chemists can prioritize experiments that are most likely to be successful. For instance, DFT calculations could predict how changing the substitution pattern on the naphthyloxy ring would affect the electronic properties and subsequent reactivity of the entire molecule, guiding the synthesis of derivatives with tailored characteristics.

Chemical Reactivity and Transformation Pathways of 2 1 Naphthyloxy 5 Trifluoromethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the attached amino group (-NH₂), is a primary site of chemical reactivity. The nature and position of the other substituents significantly modulate the inherent reactivity of the parent aniline structure.

The susceptibility of the aniline ring to attack by electrophiles is governed by the combined electronic and steric effects of its substituents. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. lkouniv.ac.inwikipedia.orgbyjus.com Conversely, the trifluoromethyl group (-CF₃) is a potent deactivating group, withdrawing electron density from the ring primarily through a strong negative inductive effect (-I), and it directs electrophiles to the meta position. lkouniv.ac.inminia.edu.eg The 1-naphthyloxy group, similar to an alkoxy group, is generally considered activating and ortho-, para-directing due to the resonance donation of a lone pair of electrons from the ether oxygen. libretexts.org

In 2-(1-naphthyloxy)-5-(trifluoromethyl)aniline, these competing influences determine the regioselectivity of electrophilic substitution. The powerful activating and directing effect of the amino group is expected to be the dominant factor. ijrar.org The positions ortho and para to the amino group are C4 and C6 (the C2 position is blocked by the naphthyloxy group).

Attack at C4: This position is para to the strongly activating amino group and ortho to the deactivating trifluoromethyl group.

Attack at C6: This position is ortho to the strongly activating amino group and meta to the deactivating trifluoromethyl group.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentTypeElectronic EffectDirecting Influence
-NH₂ (Amino)Activating+M > -I (Strong Resonance Donor)Ortho, Para
-OR (Alkoxy/Aryloxy)Activating+M > -I (Resonance Donor)Ortho, Para
-CF₃ (Trifluoromethyl)Deactivating-I (Strong Inductive Withdrawal)Meta

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character. researchgate.net However, in aromatic amines like aniline, this lone pair is delocalized into the benzene ring's π-system, which reduces its availability to attack electrophiles and makes anilines weaker bases and nucleophiles compared to aliphatic amines. chemistrysteps.comlibretexts.org

The presence of the strongly electron-withdrawing trifluoromethyl group at the para position relative to the C4 carbon further decreases the electron density on the aniline ring and, by extension, on the nitrogen atom. chemistrysteps.com This inductive withdrawal makes the lone pair less available for donation, significantly reducing the nucleophilicity and basicity of the amine functionality compared to unsubstituted aniline. libretexts.orgmasterorganicchemistry.com Consequently, reactions involving the nucleophilic attack of the amine nitrogen may require more forcing conditions or more potent electrophiles. The pKa of the conjugate acid (pKaH) is a common measure of amine basicity; a lower pKaH value corresponds to a weaker base.

Interactive Data Table: Acidity of Conjugate Acids (pKaH) of Substituted Anilines
CompoundSubstituentpKaHRelative Basicity
Cyclohexylamine(Aliphatic reference)10.6Strongest
Aniline-H4.6Weaker
p-Methoxyanilinep-OCH₃5.3Stronger than Aniline
p-Chloroanilinep-Cl4.0Weaker than Aniline
p-Nitroanilinep-NO₂1.0Weakest
m-(Trifluoromethyl)anilinem-CF₃3.2Weaker than Aniline

Note: Data is illustrative of substituent effects. The pKaH of this compound is not available but is expected to be low due to the electron-withdrawing -CF₃ group.

Despite its reduced nucleophilicity, the primary amine functionality of this compound can undergo a variety of common derivatization reactions. These transformations are crucial for synthesizing more complex molecules. research-solution.com

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protecting group strategy in multi-step syntheses to temporarily moderate the activating effect of the amino group during electrophilic aromatic substitution. libretexts.orgresearchgate.net

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents to form secondary or tertiary amines. However, polyalkylation can be a competing side reaction. libretexts.orglibretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides.

These derivatization reactions typically involve the nucleophilic attack of the amine nitrogen on an electrophilic carbon or sulfur center. youtube.com

Reactivity Associated with the Trifluoromethyl Group

The trifluoromethyl group is a defining feature of the molecule, imparting unique chemical properties due to the high strength and polarity of the carbon-fluorine bonds.

The trifluoromethyl group is known for its exceptional chemical and thermal stability. mdpi.com The C-F bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group robust and unreactive under many conditions where other functional groups would be transformed. mdpi.comtcichemicals.com

While highly stable, the -CF₃ group is not completely inert. Transformations typically require harsh conditions or specialized reagents. For instance, hydrolysis of an aromatic -CF₃ group to a carboxylic acid (-COOH) can sometimes be achieved but often requires superacids or prolonged heating with strong mineral acids. Nucleophilic attack on the -CF₃ group is generally very difficult. However, selective C-F bond transformations have been accomplished under specific conditions, often involving transition metal catalysis or the presence of assisting functional groups in the ortho position, though these are not broadly applicable. tcichemicals.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (-I effect), stemming from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and withdraws electron density from the rest of the molecule. minia.edu.egnih.gov

This strong inductive withdrawal has several significant consequences for the molecule:

Aromatic Ring Deactivation: It reduces the electron density of the aniline ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution, as discussed in section 5.1.1. libretexts.org

Reduced Amine Basicity: It decreases the electron density on the amine nitrogen, lowering its basicity and nucleophilicity (Section 5.1.2). wikipedia.org

Bond Polarization: It influences the polarization and reactivity of adjacent C-C and C-H bonds. For example, the electron-withdrawing nature of the -CF₃ group can facilitate the deprotonation of an ortho C-H bond under the influence of a strong base. tcichemicals.com

The electronic effect of substituents on aromatic rings can be quantified using Hammett substituent constants (σ). The large positive σ values for the -CF₃ group confirm its strong electron-withdrawing nature.

Interactive Data Table: Hammett Substituent Constants (σ)
Substituentσ_metaσ_para_Interpretation
-OCH₃ (Methoxy)+0.12-0.27Inductively withdrawing, Resonance donating
-NH₂ (Amino)-0.16-0.66Strongly Resonance donating
-CH₃ (Methyl)-0.07-0.17Weakly donating
-Cl (Chloro)+0.37+0.23Inductively withdrawing, Weakly resonance donating
-NO₂ (Nitro)+0.71+0.78Strongly withdrawing
-CF₃ (Trifluoromethyl)+0.43+0.54Strongly Inductively withdrawing

A positive σ value indicates an electron-withdrawing effect; a negative value indicates an electron-donating effect.

Reactivity of the Naphthyloxy Moiety

The reactivity of the naphthyloxy portion of this compound is primarily dictated by the electronic properties of the naphthalene (B1677914) ring system and the influence of the ether oxygen. The oxygen atom acts as an activating group, donating electron density to the aromatic system via resonance, while the trifluoromethyl group on the aniline ring exerts a strong electron-withdrawing effect.

The 1-naphthyloxy group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). organicchemistrytutor.comlumenlearning.com The ether oxygen's lone pairs delocalize into the naphthalene ring, increasing the electron density, particularly at the C2 (ortho) and C4 (para) positions. This makes the naphthyl system significantly more nucleophilic and thus more reactive towards electrophiles than an unsubstituted naphthalene ring. youtube.comunizin.org

However, the substitution pattern is more complex than in a simple benzene ring. In the 1-naphthyl system, the C4 (para) position is generally the most reactive site for EAS due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the adjacent ring. The C2 (ortho) position is the next most favored site. Peri-substitution at the C5 position can also occur under certain conditions, influenced by the reaction environment and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Naphthyl Moiety

Electrophilic ReagentPredicted Major Product(s)Predicted Minor Product(s)Rationale
HNO₃ / H₂SO₄4-Nitro-1-(...-anilinooxy)naphthalene2-Nitro-1-(...-anilinooxy)naphthaleneThe activating O-ether directs ortho/para. The C4 position is sterically more accessible and electronically favored.
Br₂ / FeBr₃4-Bromo-1-(...-anilinooxy)naphthalene2-Bromo-1-(...-anilinooxy)naphthaleneSimilar to nitration, the C4 position is the preferred site for halogenation.
Acyl Chloride / AlCl₃4-Acyl-1-(...-anilinooxy)naphthaleneNone significantFriedel-Crafts acylation is highly sensitive to steric hindrance, strongly favoring the more accessible C4 position.

The diaryl ether linkage in this compound is generally stable due to the strength of the sp² C-O bond. Cleavage of such bonds typically requires harsh reaction conditions. libretexts.org Common methods involve strong protic acids like HBr or HI at high temperatures or potent Lewis acids.

The reaction mechanism usually involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. In this specific molecule, the cleavage could theoretically occur at either the naphthyl-oxygen bond or the aniline-oxygen bond. However, nucleophilic attack on an aromatic ring is difficult. libretexts.org Recent studies have explored metal-catalyzed hydrogenolysis for the cleavage of diaryl ethers. For instance, nickel-catalyzed electrocatalytic hydrogenolysis (ECH) has been shown to cleave the C-O bond in diphenyl ether to produce benzene and cyclohexanol. nih.gov The presence of electron-withdrawing groups, such as the trifluoromethyl group on the aniline ring, can influence the reaction pathway, potentially making the adjacent C-O bond more susceptible to certain types of cleavage, such as reductive cleavage. nih.govresearchgate.net

Modification of the ether linkage without complete cleavage is less common but could be envisioned through rearrangement reactions, such as the Smiles rearrangement, particularly if further activating or withdrawing groups are present on the aromatic rings. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regiodivergent synthesis, where different regioisomers are selectively produced from the same starting materials by tuning the reaction conditions, is a powerful tool in organic chemistry. nih.gov For a molecule like this compound, which possesses multiple reactive sites on two different aromatic systems, controlling regioselectivity is crucial.

In the context of Friedel-Crafts type reactions involving the naphthyloxy moiety, the choice of catalyst and solvent can be used to direct the incoming electrophile to either the C2 (ortho) or C4 (para) position. nih.govrsc.org Research on 1-naphthols has demonstrated that chiral tertiary amine catalysts can favor ortho-alkylation, while Brønsted or Lewis acids tend to direct the reaction to the para position. rsc.orgbohrium.com Similarly, solvent choice can play a decisive role; non-coordinating solvents like toluene (B28343) may favor ortho substitution, whereas more polar, coordinating solvents like acetonitrile (B52724) can promote para substitution. nih.govacs.org These principles can be extrapolated to the naphthyloxy system of the target compound.

Table 2: Hypothetical Catalyst/Solvent Control in a Regiodivergent Friedel-Crafts Alkylation

CatalystSolventPredominant RegioisomerProposed Rationale
Chiral Tertiary Amine (e.g., DHQN-thiourea)Tolueneortho-(C2)-alkylated productCatalyst coordinates with the ether oxygen and directs the electrophile to the adjacent C2 position. rsc.orgbohrium.com
Brønsted Acid (e.g., NH(Tf)₂)Acetonitrilepara-(C4)-alkylated productAcid catalysis proceeds through a more traditional EAS mechanism where the C4 position is electronically and sterically favored. rsc.orgacs.org
Lewis Acid (e.g., Sc(OTf)₃)Dichloromethanepara-(C4)-alkylated productLewis acid activation favors the thermodynamically more stable C4-substituted product. bohrium.com

The aniline moiety provides a handle for introducing chirality through enantiospecific transformations. The synthesis of chiral α-trifluoromethyl amines is an area of significant research interest, and several catalytic enantioselective methods can be applied to aniline derivatives. nih.gov

One common strategy involves the condensation of the aniline with a trifluoromethyl ketone or a related precursor to form a trifluoromethyl-substituted imine. This imine can then be subjected to catalytic enantioselective reduction (e.g., hydrogenation or transfer hydrogenation) using chiral catalysts, such as those based on rhodium, iridium, or chiral phosphoric acids, to yield a chiral secondary amine. nih.gov

Another approach is the biocatalytic N-H bond insertion reaction. Engineered enzymes have been shown to catalyze the reaction of aniline derivatives with diazo compounds to produce α-trifluoromethyl amino esters with high enantioselectivity. nih.govacs.org Studies have shown that aniline derivatives bearing electron-withdrawing groups can exhibit high levels of enantioselectivity in these transformations. nih.govacs.org Furthermore, enantioselective three-component reactions catalyzed by copper(I)-BOX complexes can synthesize chiral trifluoromethylated propargylic anilines from anilines, alcohols, and alkynes. researchgate.net

Table 3: Potential Enantiospecific Transformations Involving the Aniline Moiety

Reaction TypeReagentsChiral Catalyst/EnzymePotential Chiral Product
Reductive AminationR-CO-CF₃Chiral Phosphoric Acid / Hantzsch EsterChiral α-trifluoromethyl secondary amine
N-H InsertionBenzyl 2-diazotrifluoropropanoateEngineered Cytochrome P450 VariantChiral α-trifluoromethyl amino ester nih.govacs.org
3-Component PropargylationTerminal Alkyne, EthynylBenziodoXole (EBX)Copper(I)-BOX complexChiral trifluoromethylated propargylic aniline researchgate.net

Advanced Research Applications in Materials Science and Organic Synthesis

Polymer Chemistry and Organic Electronic Materials

The unique structure of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline, which combines an aniline (B41778) moiety (a known precursor for conducting polymers), a bulky naphthyloxy group, and an electron-withdrawing trifluoromethyl group, suggests its potential as a monomer for creating novel organic electronic materials. The synthesis of conducting polymers typically involves the chemical or electrochemical oxidation of monomers like aniline. researchgate.netiarjset.com The resulting polymers' properties are highly dependent on the nature of the substituents on the monomer unit. nih.gov

Utilization as Monomers for Synthesizing Conducting Polymers

Aniline and its derivatives are foundational monomers for producing polyaniline (PANI), a well-known conducting polymer. mdpi.com The polymerization process involves oxidation to form radical cations that subsequently couple to form the polymer chain. nih.gov For a substituted aniline like this compound, the bulky naphthyloxy group would likely influence the polymer's morphology and solubility, potentially improving its processability. The electron-withdrawing trifluoromethyl group would alter the electronic properties of the polymer backbone, affecting its conductivity and doping characteristics. nih.gov However, specific studies detailing the polymerization of this monomer and the conductivity of the resulting polymer are not found in the reviewed literature.

Potential Polymer Properties (Hypothetical)

Property Expected Influence of Substituents
Solubility The bulky naphthyloxy group may increase solubility in organic solvents.
Conductivity The electron-withdrawing CF₃ group could lower the electron density of the polymer backbone, potentially requiring stronger dopants to achieve high conductivity.

| Morphology | Steric hindrance from the naphthyloxy group might lead to a more amorphous polymer structure, affecting charge transport. |

Development of Materials with Tailored Electrical Properties for Sensors

Conducting polymers are frequently used in chemical sensors because their electrical conductivity can be modulated by interaction with analytes. The functional groups on the polymer backbone play a crucial role in determining sensitivity and selectivity. The trifluoromethyl group in this compound could enhance interactions with specific analytes through dipole-dipole or hydrogen bonding interactions, making a polymer derived from it a candidate for sensor applications. The large surface area provided by the naphthyl group could also enhance analyte adsorption. Despite this potential, no specific research on sensors developed using polymers from this monomer has been identified.

Nanocomposite Materials Engineering

Nanocomposites are materials where nanofillers are dispersed within a polymer matrix to enhance properties like mechanical strength or thermal stability. researchgate.netnih.gov The interaction between the polymer matrix and the nanofiller is critical for achieving these enhancements. mdpi.com

Contributions to Enhanced Mechanical and Thermal Material Properties

If a polymer were synthesized from this compound, its incorporation into a nanocomposite could theoretically offer benefits. The large, rigid naphthyl groups might improve stiffness and thermal stability by restricting polymer chain mobility. mdpi.comresearchgate.net Furthermore, the polar CF₃ and N-H groups could promote adhesion to certain nanofillers, leading to more effective stress transfer and improved mechanical properties. mdpi.comdcu.ie However, there is no available experimental data to confirm these potential contributions or to quantify the enhancement in mechanical or thermal properties for nanocomposites containing this specific compound or its polymer.

General Effects of Nanofillers on Polymer Properties

Property General Effect of Nanofiller Addition
Tensile Strength Generally increases with good dispersion and interfacial adhesion. dcu.ie
Young's Modulus Typically increases, indicating enhanced stiffness. researchgate.net

| Thermal Stability (e.g., Td) | Often improves due to the barrier effect of nanofillers, hindering the diffusion of volatile degradation products. researchgate.netdergipark.org.tr |

Advanced Synthetic Building Blocks and Scaffolds in Organic Chemistry

Substituted anilines are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, particularly heterocyclic compounds. mdpi.comumich.edu The presence of multiple functional groups and aromatic systems in this compound makes it a potentially versatile scaffold.

Facilitating the Design of Complex Molecular Architectures

The structure of this compound offers several reactive sites for synthetic elaboration. The amino group can be diazotized or used in coupling reactions to form various heterocycles. rsc.org The electron-rich naphthyl ring and the substituted aniline ring can undergo electrophilic substitution, with the trifluoromethyl group acting as a meta-director on its ring. The combination of a flexible ether linkage and rigid aromatic systems provides a unique three-dimensional scaffold. nih.gov This framework is suitable for designing complex molecules that could find applications in medicinal chemistry or materials science, where fluorinated compounds are of high interest. nih.govenamine.netresearchgate.net Nevertheless, specific published examples of its use to create such complex architectures were not identified in the search.

Precursors for the Synthesis of Novel Fluorinated Heterocycles

The presence of both an amine and a trifluoromethyl group on the aniline ring makes this compound a promising precursor for the synthesis of a variety of novel fluorinated heterocycles. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The aniline functional group provides a reactive site for a multitude of cyclization reactions.

While specific examples of cyclization reactions involving this compound are not readily found in the literature, its structural analogues are known to participate in reactions to form heterocycles such as quinolines, quinazolines, and benzimidazoles. For instance, anilines are common starting materials in Skraup and Doebner-von Miller reactions for quinoline synthesis, or in reactions with carboxylic acids or their derivatives to form benzimidazoles. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity and reactivity of these cyclization reactions, potentially leading to the formation of novel heterocyclic scaffolds with unique electronic and biological properties.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassPotential Synthetic RouteKey Features of Resulting Heterocycle
Fluorinated QuinolinesReaction with α,β-unsaturated aldehydes or ketones (e.g., Skraup synthesis)Enhanced biological activity and altered electronic properties due to the trifluoromethyl group.
Fluorinated BenzimidazolesCondensation with carboxylic acids or aldehydesPotential for use in medicinal chemistry and materials science due to the stability and aromaticity of the benzimidazole core.
Fluorinated PhenazinesOxidative condensation with catecholsPotential applications as redox-active materials, organic light-emitting diodes (OLEDs), and fluorescent probes.
Fluorinated AcridinesReaction with carboxylic acids in the presence of a dehydrating agentPotential use as DNA intercalating agents and fluorescent markers.

Development of Chemical Probes and Sensors in Analytical Research

The naphthyloxy and trifluoromethylaniline moieties of this compound suggest its potential utility in the development of chemical probes and sensors. The naphthalene (B1677914) ring system is known for its fluorescent properties, making it a common component in fluorescent probes. The aniline group can act as a recognition site or a reactive center for binding to specific analytes.

Derivatives of this compound could be designed to exhibit changes in their fluorescence emission upon interaction with target molecules or ions. For example, the lone pair of electrons on the aniline nitrogen can participate in photoinduced electron transfer (PET) processes, which can quench the fluorescence of the naphthalene fluorophore. Binding of an analyte to the aniline group could disrupt this PET process, leading to a "turn-on" fluorescence response. The trifluoromethyl group can further modulate the electronic properties of the aniline moiety, potentially enhancing the sensitivity and selectivity of the sensor.

Table 2: Potential Sensing Applications

Target AnalyteSensing MechanismPotential Application Area
Metal IonsChelation with the aniline and naphthyloxy oxygen, leading to changes in fluorescence.Environmental monitoring, biological imaging.
AnionsHydrogen bonding interactions with the N-H protons of the aniline group.Clinical diagnostics, industrial process monitoring.
pHProtonation of the aniline nitrogen, affecting the intramolecular charge transfer and fluorescence.Biological pH sensing, environmental pH monitoring.
Reactive Oxygen Species (ROS)Oxidation of the aniline group, leading to a change in fluorescence.Cellular imaging, studying oxidative stress.

Contributions to Sustainable Chemistry and Environmental Research of Fluorinated Organic Compounds

The study of fluorinated organic compounds is crucial for sustainable chemistry and environmental research due to their persistence and potential environmental impact. While this compound itself is a synthetic compound, research into its properties and interactions can contribute to a better understanding of the fate and transport of fluorinated molecules in the environment.

Research into Analytical Methods for Environmental Monitoring of Fluorinated Compounds

Developing robust analytical methods for the detection and quantification of fluorinated compounds in environmental matrices is a key area of research. This compound could serve as a model compound or an internal standard in the development of such methods, particularly for techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Its distinct molecular weight and fragmentation pattern would aid in its identification and quantification, helping to validate and optimize analytical protocols for a broader range of fluorinated pollutants.

Studies on Optimization of Fluorinated Compound Removal from Industrial Effluents

Research into the degradation and removal of fluorinated compounds from industrial wastewater is essential for environmental protection. While this specific compound's degradation pathways are not documented, studying its behavior under various treatment conditions (e.g., advanced oxidation processes, bioremediation) could provide valuable insights into the breakdown of molecules containing both fluorinated and aromatic moieties. Understanding the factors that influence the degradation of such compounds can lead to the development of more effective and efficient remediation technologies for industrial effluents containing persistent fluorinated organics.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis typically involves introducing the naphthyloxy group via nucleophilic aromatic substitution or Ullmann-type coupling. A common approach includes:

  • Step 1: Nitration of a precursor (e.g., 5-(trifluoromethyl)aniline) to introduce reactive sites .
  • Step 2: Etherification using 1-naphthol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) .
  • Step 3: Catalytic hydrogenation or reduction to stabilize the amine group, often using Pd/C or Raney Ni .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is the molecular structure and purity of this compound validated?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., naphthyloxy CF₃ groups) and aromatic proton environments .
    • LC-MS/HPLC: Assess purity (>95%) and molecular weight (e.g., [M+H]+ peaks) .
  • Elemental Analysis: Verify C, H, N, F content within ±0.4% of theoretical values .
    Data Table:
PropertyValue/TechniqueReference
Molecular Weight307.27 g/mol (calc.)
HPLC Retention Time~1.2 min (C18 column)
¹H NMR (CDCl₃)δ 7.2–8.5 (aromatic)

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE: Nitrile gloves, lab coat, and fume hood use due to potential amine toxicity and fluorinated byproduct volatility .
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid releasing trifluoromethyl intermediates .

Advanced: How can reaction yields be optimized for introducing the naphthyloxy group?

Methodological Answer:

  • Catalyst Screening: Use CuI/Xantphos systems for Ullmann coupling, improving yields from ~50% to >80% .
  • Solvent Optimization: Replace DMF with DMAc or DMSO to enhance solubility of aromatic intermediates .
  • Temperature Control: Gradual heating (50°C → 120°C) reduces side reactions (e.g., dehalogenation) .
    Case Study: A Pd-mediated coupling at 110°C achieved 98% conversion in 3 hours .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:

  • Activates the Ring: Facilitates electrophilic substitution at the para position .
  • Stabilizes Intermediates: Enhances resonance in transition states during Suzuki-Miyaura couplings .
  • Challenges: May deactivate the ring toward nucleophilic attack, requiring stronger bases (e.g., Cs₂CO₃) .
    Experimental Support: DFT calculations show reduced electron density at the 5-position due to -CF₃ .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

  • Contradiction Example: Discrepancies in ¹H NMR splitting patterns due to rotamers from the naphthyloxy group.
  • Resolution:
    • Variable Temperature NMR: Conduct at −40°C to slow rotation and simplify splitting .
    • 2D NMR (COSY, NOESY): Confirm spatial proximity of aromatic protons .
    • X-ray Crystallography: Definitive confirmation of solid-state structure .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the naphthyl group’s hydrophobic pockets .
  • QSAR Models: Correlate substituent effects (e.g., -CF₃ lipophilicity) with bioactivity data from analogous anilines .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

Advanced: How to analyze byproducts in large-scale syntheses?

Methodological Answer:

  • LC-MS/MS: Identify common byproducts (e.g., dehalogenated or dimerized species) .
  • Isolation: Use prep-HPLC (C18, MeCN/water) to isolate impurities for structural elucidation .
  • Root Cause: Trace residual moisture or oxygen in reactions via Karl Fischer titration or GC-MS headspace analysis .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • Melting Point: ~85–90°C (varies with purity) .
  • Solubility:
    • Polar solvents: >50 mg/mL in DMSO.
    • Nonpolar solvents: <5 mg/mL in hexane .
  • LogP: ~3.2 (calculated via ChemDraw), indicating moderate lipophilicity .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stabilizers: Add 0.1% BHT to inhibit radical-mediated degradation .
  • Lyophilization: Convert to hydrochloride salt for improved stability in aqueous environments .
  • Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

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2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline
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2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.